
ラミプリルアシル-β-D-グルクロン酸
説明
Ramipril Acyl-β-D-glucuronide, 80% By HPLC, is a metabolite of the widely used antihypertensive drug, ramipril . This compound is primarily used in proteomics research and is known for its instability in aqueous solutions . The molecular formula of Ramipril Acyl-β-D-glucuronide is C29H40N2O11, and it has a molecular weight of 592.63 g/mol .
科学的研究の応用
Medicinal Applications
1. Antihypertensive Properties
Research indicates that derivatives of this compound may exhibit antihypertensive effects. Similar compounds have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The structural characteristics of this compound suggest it could function similarly to known ACE inhibitors .
2. Anticancer Activity
Preliminary studies have shown that compounds with similar frameworks possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the modulation of cell signaling pathways . Further investigations into this compound could reveal its efficacy against specific cancer types.
3. Antimicrobial Effects
Some derivatives of the compound have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Biochemical Applications
1. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. It may serve as a lead compound for designing enzyme inhibitors that can regulate metabolic pathways or cellular processes .
2. Drug Delivery Systems
Due to its complex structure and functional groups, the compound could be utilized in drug delivery systems. Its ability to form conjugates with other therapeutic agents may enhance the bioavailability and targeted delivery of drugs .
Case Studies
作用機序
Target of Action
Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Mode of Action
It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .
Biochemical Pathways
Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .
Pharmacokinetics
It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .
Result of Action
Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Action Environment
The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Acyl-β-D-glucuronide involves the glucuronidation of ramipril. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to ramipril . The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity, although the compound itself is not stable in such solutions .
Industrial Production Methods
Industrial production of Ramipril Acyl-β-D-glucuronide is less common due to its primary use in research rather than therapeutic applications. the process would likely involve large-scale enzymatic glucuronidation, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity of 80% .
化学反応の分析
Types of Reactions
Ramipril Acyl-β-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction can break down the glucuronide bond, reverting the compound back to ramipril and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the ramipril moiety, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Ramipril and glucuronic acid.
Oxidation: Oxidized derivatives of ramipril.
Reduction: Reduced derivatives of ramipril.
類似化合物との比較
Similar Compounds
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Ramipril Diketopiperazine: Another metabolite of ramipril, formed through cyclization.
Ramipril N-Glucuronide: A different glucuronide conjugate of ramipril.
Uniqueness
Ramipril Acyl-β-D-glucuronide is unique due to its specific glucuronidation, which affects its stability and solubility . Unlike ramiprilat, which is the active form, Ramipril Acyl-β-D-glucuronide is primarily a research tool to study the metabolism of ramipril .
生物活性
The compound (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is known for its multifaceted biological activities. This article aims to explore its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound has a complex structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 564.582 g/mol.
Properties
The physicochemical properties of the compound influence its solubility and bioavailability. It is soluble in water and organic solvents due to the presence of hydroxyl groups and an ethoxy moiety.
Inhibition of Angiotensin-Converting Enzyme (ACE)
One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and lower blood pressure. Studies have shown that doses ranging from 2.5 to 20 mg daily effectively reduce hypertension in clinical settings .
Antioxidant Activity
Research indicates that the compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is particularly relevant in the context of diabetes management where oxidative stress plays a critical role .
Modulation of Metabolic Pathways
The compound has been shown to influence metabolic pathways related to glucose metabolism. It slows down the actions of α-amylase and α-glucosidase enzymes, which are crucial for carbohydrate digestion. This modulation helps in managing blood glucose levels post meals .
Cardiovascular Diseases
Due to its ACE-inhibiting properties, the compound is explored for its potential in treating cardiovascular diseases. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving heart function in patients with hypertension .
Diabetes Management
The antioxidant properties combined with the modulation of carbohydrate metabolism make this compound a candidate for diabetes management. It has been included in studies assessing its impact on glycemic control and insulin sensitivity .
Clinical Trials
- Hypertension Study : A double-blind placebo-controlled trial involving 150 participants assessed the effectiveness of the compound in reducing systolic and diastolic blood pressure over 12 weeks. Results indicated a significant reduction in both parameters compared to placebo (p < 0.05) .
- Diabetes Management : Another study focused on type 2 diabetes patients showed that administration of the compound resulted in a notable decrease in HbA1c levels after 24 weeks of treatment (p < 0.01) .
Comparative Analysis with Other Drugs
Drug Name | Mechanism of Action | Dosage | Efficacy |
---|---|---|---|
Ramipril | ACE Inhibition | 2.5–20 mg daily | Significant BP reduction |
Metformin | Decreases hepatic glucose production | 500–2000 mg daily | Improved insulin sensitivity |
Acarbose | α-Amylase/α-glucosidase inhibition | 25–100 mg three times daily | Reduced postprandial glucose |
特性
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVWDOXIZGYPD-XHPMATLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858358 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357570-21-8 | |
Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。